2-Chloro-N-1,3-thiazol-2-ylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGWRKFHOYRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552703 | |
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116200-98-7 | |
| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N 1,3 Thiazol 2 Ylpropanamide and Analogues
Classical Synthesis Routes to N-1,3-Thiazol-2-yl Amides
The formation of the amide bond in N-1,3-thiazol-2-yl amides is a cornerstone of their synthesis. Several well-established methods are employed, primarily involving the reaction of a 2-aminothiazole (B372263) derivative with a carboxylic acid or its activated form.
Amidation Reactions Involving 2-Aminothiazole
Direct amidation reactions involving 2-aminothiazole and a carboxylic acid are a common approach. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amino group of the thiazole (B1198619) ring. One method involves converting the carboxylic acid into its acid chloride, which then readily reacts with 2-aminothiazole. For instance, the reaction of 2-aminothiazole with various acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. nih.gov
Another strategy is the use of coupling reagents that promote amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to mediate the coupling between a carboxylic acid and 2-aminothiazole to yield the desired amide. nih.gov
| Reactants | Reagents/Conditions | Product | Yield |
| 2-Aminothiazole, Acyl Halides | Dry Pyridine | N-1,3-Thiazol-2-yl Amides | High |
| 2-Aminothiazole, Carboxylic Acids | EDCI | N-1,3-Thiazol-2-yl Amides | Good |
Acylation with α-Haloacyl Chlorides
The specific synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide involves the acylation of 2-aminothiazole with an α-haloacyl chloride, namely 2-chloropropanoyl chloride. This electrophilic acylating agent reacts with the nucleophilic amino group of 2-aminothiazole. The reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. For example, the refluxing of 2,4-dichlorobenzoyl chloride with 2-aminothiazole in acetone has been used to synthesize the corresponding amide. researchgate.net A similar approach can be envisioned for 2-chloropropanoyl chloride.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the acylation of 2-aminothiazole with an acyl chloride.
The reactivity of the 2-aminothiazole can be influenced by substituents on the thiazole ring. The 2-aminothiazole moiety is a key structural feature in many biologically active molecules, and its acylation is a common synthetic step. wikipedia.org
Alternative Coupling Strategies for Amide Bond Formation
Beyond the use of acyl chlorides and standard carbodiimides, a variety of other coupling reagents can be employed for the formation of the amide bond in N-1,3-thiazol-2-yl amides. These reagents are designed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. princeton.edu
Common classes of coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the first such reagents developed. acs.org In conjunction with additives like 1-hydroxybenzotriazole (HOBt), carbodiimides can improve reaction yields and reduce side reactions. acs.org
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective for amide bond formation.
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used due to their high efficiency and the formation of soluble byproducts. nih.gov
The choice of coupling reagent and reaction conditions is crucial for optimizing the yield and purity of the final product, especially when dealing with sensitive substrates. acs.org
| Coupling Reagent Class | Example Reagent | Key Features |
| Carbodiimides | DCC, EDCI | Widely used, often with additives like HOBt to suppress side reactions. acs.org |
| Phosphonium Salts | PyBOP | Effective for difficult couplings. |
| Uronium/Aminium Salts | HBTU, HATU | High efficiency, soluble byproducts. nih.gov |
Stereoselective Synthesis of Chiral this compound
The presence of a stereocenter at the α-carbon of the propanamide moiety in this compound means that it can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of this compound are of significant interest.
Enantioselective Approaches to α-Chloropropanamides
The key challenge in the enantioselective synthesis of this compound is the stereocontrolled introduction of the chlorine atom at the α-position of the propanamide.
One modern approach involves photoenzymatic catalysis . Recent research has demonstrated the use of an engineered flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.govacs.orgnih.govnih.gov This method offers a green and efficient route to chiral α-chloroamides. nih.gov
Another strategy is the use of chiral organocatalysts . For example, a chiral squaramide catalyst has been shown to promote the enantioselective reaction of silyl ketene acetals with N-chlorosuccinimide (NCS) to yield tertiary α-chloro esters. acs.org This principle could be extended to the synthesis of α-chloropropanamides.
| Method | Catalyst/Reagent | Substrates | Product | Enantioselectivity |
| Photoenzymatic Hydroalkylation | Engineered "ene"-reductase | α,α-dichloroamides, alkenes | α-chloroamides | Excellent |
| Organocatalytic Chlorination | Chiral Squaramide | Silyl Ketene Acetals, NCS | α-chloro esters | High |
Diastereoselective Methods for N-Substituted Propanamides
When a chiral center is already present in either the 2-aminothiazole or the propanoyl moiety, the formation of the amide bond can lead to diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers.
One approach involves the use of a chiral auxiliary . For instance, a chiral amine can be used to synthesize a chiral β-amidophosphine borane, which can then be diastereoselectively alkylated at the α-position. nih.gov While not directly applicable to chlorination, this demonstrates the principle of using a chiral auxiliary to control the stereochemistry of a reaction on an amide.
Atroposelective N-acylation is another powerful technique, particularly for creating axially chiral compounds. researchgate.netnih.gov This method uses a chiral catalyst to control the stereochemistry of the N-acylation reaction, leading to a preponderance of one atropisomer. While this compound is not atropisomeric, the principles of catalyst-controlled acylation could be applied to a diastereoselective synthesis if a chiral 2-aminothiazole derivative were used.
The development of diastereoselective methods for the synthesis of N-substituted propanamides is an active area of research, with potential applications in the synthesis of complex, biologically active molecules.
Modern Synthetic Advancements for Thiazole Functionalization
Recent progress in organic synthesis has provided a range of sophisticated tools for the functionalization of thiazole rings, which are key components in many biologically active compounds. These advancements are crucial for the efficient synthesis of molecules such as this compound.
Catalysis plays a central role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. In the context of thiazole chemistry, catalytic methods are employed to achieve selective C-H functionalization, cross-coupling reactions, and the formation of carbon-heteroatom bonds.
For the synthesis of N-thiazolyl amides, catalytic amidation reactions represent a significant advancement over traditional methods that often require harsh conditions or stoichiometric activating agents. While direct catalytic amidation of 2-aminothiazole with 2-chloropropanoic acid is challenging, the use of coupling agents, often in catalytic amounts, is a common strategy. More advanced catalytic systems, such as those based on transition metals like palladium or copper, have been developed for the cross-coupling of thiazole derivatives with various partners. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be adapted for the synthesis of N-aryl and N-heteroaryl amides, although their application to the synthesis of N-acylthiazoles is less common.
Iron catalysis has emerged as a cost-effective and environmentally benign alternative for various organic transformations. Iron(II) chloride, for example, has been used to catalyze the oxidative amidation of aldehydes with amines. sioc-journal.cn While not a direct route to this compound, this methodology showcases the potential of earth-abundant metals in facilitating amide bond formation.
Biocatalysis also presents a powerful approach for the derivatization of aminothiazoles. Halogenases, for instance, can be used for the selective halogenation of the thiazole ring under mild, aqueous conditions, providing a handle for further functionalization through cross-coupling reactions. nih.gov
Research into novel catalytic systems continues to expand the toolkit for thiazole functionalization. For example, reusable nanoparticles, such as NiFe2O4, have been employed as catalysts for the one-pot synthesis of complex thiazole scaffolds. nih.gov Photocatalysis is another burgeoning field, with methods being developed for the C-H amination of arenes using N-heterocyclic radicals, offering new avenues for creating C-N bonds. excli.de
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound and its analogues, several green strategies can be envisioned and have been applied to the synthesis of thiazole derivatives in general. researchgate.netbohrium.com
Atom Economy: Traditional amide synthesis often involves the use of coupling agents that generate stoichiometric amounts of byproducts. Catalytic methods, where possible, improve atom economy. The direct acylation of 2-aminothiazole with 2-chloropropionyl chloride is an atom-economical route, with the only byproduct being HCl, which can be neutralized by a base.
Use of Safer Solvents: The choice of solvent is a critical aspect of green chemistry. The use of hazardous solvents like chlorinated hydrocarbons is being replaced by more benign alternatives such as water, ethanol, or solvent-free conditions. researchgate.net For instance, the synthesis of some thiazole derivatives has been successfully carried out in aqueous media. researchgate.net
Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation are techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net These methods have been applied to the synthesis of various thiazole derivatives, often leading to higher yields and cleaner reaction profiles. mdpi.comekb.eg
Use of Renewable Feedstocks and Catalysts: While not directly applicable to the synthesis of this compound from simple starting materials, the broader field of thiazole synthesis is exploring the use of renewable resources. Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, aligns with green chemistry principles by reducing waste and catalyst consumption. nih.gov For example, a recyclable cross-linked chitosan hydrogel has been used as a biocatalyst for the eco-friendly synthesis of thiazole derivatives. mdpi.com
The table below summarizes some green chemistry approaches that have been applied to the synthesis of thiazole derivatives and could be adapted for the synthesis of this compound.
| Green Chemistry Principle | Application in Thiazole Synthesis | Potential for this compound Synthesis |
| Use of Safer Solvents | Synthesis in water or ethanol; solvent-free reactions. researchgate.net | Acylation of 2-aminothiazole could potentially be performed in a greener solvent like ethyl acetate or under solvent-free conditions with microwave irradiation. |
| Energy Efficiency | Microwave-assisted and ultrasound-promoted reactions leading to shorter reaction times and higher yields. mdpi.comekb.eg | The reaction between 2-aminothiazole and 2-chloropropionyl chloride could be accelerated using microwave heating, reducing energy consumption. |
| Use of Catalysts | Recyclable catalysts like NiFe2O4 nanoparticles and chitosan-based biocatalysts. nih.govmdpi.com | While a direct catalytic route is not established, the development of a solid acid or base catalyst could facilitate the reaction and allow for easy separation and reuse. |
Purification and Characterization Techniques in Organic Synthesis
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.
Chromatography is a fundamental technique for the purification of organic compounds. For a compound like this compound, column chromatography is a common and effective method.
Column Chromatography: In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An appropriate solvent system (eluent), often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to move the components of the mixture down the column at different rates. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.
The choice of eluent system is critical and is typically determined by preliminary analysis using TLC. For N-acylthiazole derivatives, mixtures of hexane and ethyl acetate are often effective.
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton. The protons on the thiazole ring would appear in the aromatic region, typically between 7 and 8 ppm. The methine proton (CH) adjacent to the chlorine atom would likely appear as a quartet if coupled to the methyl protons, and the methyl protons (CH₃) would appear as a doublet. The amide proton (NH) would appear as a broad singlet, and its chemical shift can be variable. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. One would expect to see signals for the carbonyl carbon of the amide, the carbons of the thiazole ring, and the carbons of the propanamide side chain. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon would appear significantly downfield (typically >160 ppm). asianpubs.orgspectrabase.com
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Thiazole-H4 | ~7.5 | ~140 |
| Thiazole-H5 | ~7.1 | ~115 |
| Amide-NH | Variable (broad singlet) | - |
| Chloro-CH | Quartet | ~55 |
| Methyl-CH₃ | Doublet | ~20 |
| Carbonyl-C=O | - | ~168 |
| Thiazole-C2 | - | ~158 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₆H₇ClN₂OS), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1. docbrown.info Fragmentation of the molecular ion would lead to smaller, charged fragments, and the analysis of these fragments can help to confirm the structure of the molecule.
Structure Activity Relationship Sar Studies of 2 Chloro N 1,3 Thiazol 2 Ylpropanamide Derivatives
Impact of the Thiazole (B1198619) Moiety on Biological Activity
The thiazole ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences the pharmacological profile of the molecule. nih.govglobalresearchonline.net
The nature and position of substituents on the thiazole ring can dramatically alter the biological activity of 2-Chloro-N-1,3-thiazol-2-ylpropanamide derivatives. Modifications to the thiazole ring can affect the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.
Research on various thiazole-containing compounds has demonstrated that introducing different functional groups can modulate their antimicrobial and other biological activities. For instance, in a series of N-(substituted-thiazole-2-yl)-chrysanthemumamides, the presence of a 4-nitrophenyl group was found to be beneficial for fungicidal activity. researchgate.net In other studies on antimicrobial thiazoles, electron-donating groups on the thiazole ring were associated with antifungal activity, while other substitutions were linked to increased antibacterial activity. nih.gov
The following interactive table summarizes the observed effects of different substituents on the thiazole ring on the biological activity of related thiazole derivatives.
| Substituent | Position on Thiazole Ring | Observed Effect on Biological Activity | Reference Compound Class |
| 4-Nitrophenyl | 4 | Increased fungicidal activity | N-(substituted-thiazole-2-yl)-chrysanthemumamides |
| Electron-donating groups | Varies | Associated with antifungal activity | Antimicrobial thiazoles |
| Phenyl | 4 | Potent antitrypanosomal activity (in combination with other modifications) | 2-(2-amido)ethyl-4-phenylthiazoles |
| Thiophene | Varies | Promising antibacterial and antifungal activity | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives |
These examples from related compound classes suggest that systematic substitution on the thiazole ring of this compound is a crucial strategy for optimizing its biological activity.
Studies on related N-acyl thiazole derivatives have shown that the nature of the acyl group can significantly impact the compound's potency and selectivity. For example, in a series of thiazole-based amides, variations in the substituent attached to the amide nitrogen led to a range of antitubercular activities. niscpr.res.in The amide bond itself can participate in hydrogen bonding with amino acid residues in a protein's active site, thereby contributing to the binding affinity of the molecule.
Significance of the α-Chloro-Propanamide Fragment
The α-chloro-propanamide fragment is another key component of the this compound structure that plays a pivotal role in its biological activity.
The presence of a chlorine atom at the α-position of the propanamide side chain introduces a significant electrophilic center in the molecule. This electrophilicity makes the compound susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, in the active sites of enzymes. researchgate.net This covalent interaction can lead to irreversible inhibition of the target enzyme, which can result in potent biological activity.
The reactivity of the α-chloroacetamide moiety can be modulated by the electronic environment of the molecule. Electron-withdrawing groups elsewhere in the structure can enhance the electrophilicity of the α-carbon, potentially leading to increased reactivity and biological potency. Conversely, electron-donating groups may decrease its reactivity. The stability of α-halo amides can be a concern, as they can be prone to dehalogenation. acs.org However, this reactivity is also the basis for their potential as covalent inhibitors. nih.gov
The α-carbon of the propanamide chain is a chiral center, meaning that this compound can exist as two enantiomers (R and S forms). The stereochemistry at this position is often a critical factor in determining the biological activity of a chiral molecule. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific interactions with small molecules.
One enantiomer may fit more precisely into the binding site of a biological target than the other, leading to a significant difference in their biological activities. The "inactive" enantiomer may not only be less potent but could also interact with other targets, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be essential to fully understand its SAR and to develop a more selective and potent therapeutic agent. The asymmetric synthesis of α-chloroamides is an area of active research, highlighting the importance of controlling this stereocenter. nih.gov
Modifications to the propanamide chain, beyond the α-chloro substituent, can also have a profound impact on the biological activity of the molecule. Altering the length of the alkyl chain, introducing branching, or incorporating other functional groups can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.
For instance, changing the length of the propanamide chain could affect how the molecule positions itself within a binding pocket. Introducing bulky groups could create steric hindrance, preventing the molecule from binding to its target, or conversely, it could lead to new, favorable interactions. The following table provides hypothetical modifications to the propanamide chain and their potential impact on biological activity, based on general principles of medicinal chemistry.
| Modification | Potential Impact on Biological Activity |
| Increasing chain length (e.g., butanamide) | May alter binding affinity and selectivity by changing the positioning of the thiazole ring in the target's active site. |
| Decreasing chain length (e.g., acetamide) | Could lead to a loss of key binding interactions or, alternatively, a better fit in a smaller binding pocket. |
| Introducing branching (e.g., isobutyramide) | May enhance selectivity by introducing steric constraints that favor binding to a specific target over others. |
| Replacing the propanamide with other acyl groups | Could modulate the electronic properties and hydrogen bonding capacity of the linker, thereby affecting target interaction. |
Systematic modifications of the propanamide chain are a valuable strategy for fine-tuning the biological activity and optimizing the drug-like properties of this compound derivatives.
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
In the quest for novel bioactive compounds with improved efficacy, selectivity, and pharmacokinetic properties, the strategic modification of a lead compound, such as this compound, is a cornerstone of medicinal and agrochemical research. Scaffold hopping and bioisosteric replacement are key strategies in this process, allowing for the exploration of new chemical space while retaining the essential interactions with the biological target. This section delves into the structure-activity relationship (SAR) studies involving the substitution of various components of the this compound scaffold.
Exploration of Other Halogens (e.g., Bromo, Fluoro) in the Propanamide Moiety
The halogen atom on the propanamide moiety of this compound is a critical determinant of its biological activity. The nature of the halogen—its size, electronegativity, and lipophilicity—can significantly influence the compound's binding affinity to its target, as well as its membrane permeability and metabolic stability.
Research into related halogenated N-thiazolyl amides has shown that varying the halogen substituent can lead to a range of biological activities. While direct comparative studies on the 2-propanamide series are not extensively detailed in publicly available literature, general principles of halogen substitution in bioactive molecules can be applied. For instance, the substitution of a chlorine atom with a bromine atom, which is larger and more lipophilic but less electronegative, can sometimes enhance binding through increased van der Waals interactions or by altering the electronic nature of the molecule. Conversely, replacing chlorine with fluorine, a smaller and highly electronegative atom, can lead to stronger electrostatic interactions and can also block metabolic oxidation, potentially increasing the compound's bioavailability and half-life.
In a study on N-thiazolyl substituted hydroxy acid amides, various halogenated derivatives, including chloro, bromo, and iodo-thiazolyl amides, were synthesized and evaluated for their fungicidal activity. academie-sciences.fr This study underscores the principle that halogen substitution is a viable strategy for modulating the bioactivity of thiazole-containing amides. The fungicidal efficacy was found to be dependent on the type and position of the halogen on the thiazole ring, as well as the nature of the acidic component of the amide. academie-sciences.fr
The following table illustrates the hypothetical variations of the halogen on the propanamide moiety for SAR studies.
| Compound | Halogen (X) | Relative Electronegativity | Van der Waals Radius (Å) | Potential Impact on Activity |
| This compound | Cl | 3.16 | 1.75 | Baseline |
| 2-Bromo-N-1,3-thiazol-2-ylpropanamide | Br | 2.96 | 1.85 | Increased lipophilicity, potential for enhanced binding |
| 2-Fluoro-N-1,3-thiazol-2-ylpropanamide | F | 3.98 | 1.47 | Increased polarity, potential for improved metabolic stability |
This table is illustrative and based on general chemical principles, as direct comparative biological data for these specific compounds was not available in the searched literature.
Replacement of the Thiazole Ring with Other Heterocycles (e.g., Thiadiazole, Oxadiazole)
The 1,3-thiazole ring is a common scaffold in many biologically active compounds due to its ability to engage in hydrogen bonding and other non-covalent interactions. Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373), is a well-established strategy in drug discovery to modulate a compound's biological and physicochemical properties. jocpr.com
Thiadiazoles and oxadiazoles (B1248032) are considered bioisosteres of the thiazole ring as they share similarities in size, shape, and electronic distribution. The sulfur atom in 1,3,4-thiadiazole can impart improved lipid solubility, which may enhance cell permeability. jocpr.com The 1,3,4-oxadiazole ring, being more polar than thiadiazole, can act as a hydrogen bond acceptor and may improve the metabolic stability of the compound. researchgate.netnih.gov
A study focused on the discovery of RORγt inverse agonists successfully employed a bioisosteric amide replacement approach, where a thiazole-2-carboxamide was replaced with a 1,3,4-oxadiazole. This modification led to compounds with significantly improved aqueous solubility and pharmacokinetic properties. academie-sciences.fr In the context of fungicides, the introduction of a 1,2,3-thiadiazole (B1210528) moiety has been shown to greatly improve the fungicidal activity of strobilurin analogs. researchgate.net Similarly, 1,3,4-thiadiazole has been investigated as a bioisosteric replacement for the thiazole moiety in the development of new antifungal agents. wjpmr.com
The table below outlines the potential bioisosteric replacements for the thiazole ring in the parent compound and their general properties.
| Parent Scaffold | Bioisosteric Replacement | Key Differences | Potential Effects |
| N-1,3-Thiazol-2-yl | N-1,3,4-Thiadiazol-2-yl | Replacement of a C-H group with a nitrogen atom | Altered hydrogen bonding capacity, potential for improved potency |
| N-1,3-Thiazol-2-yl | N-1,3,4-Oxadiazol-2-yl | Replacement of the sulfur atom with oxygen and a C-H group with nitrogen | Increased polarity, potential for improved metabolic stability and solubility |
Variations in the Amide Linker Structure
The amide linker in this compound is crucial for maintaining the correct orientation and distance between the thiazole ring and the halogenated alkyl chain, which is often essential for target binding. Modifications to the amide linker can have a profound impact on the compound's activity by altering its conformational flexibility, hydrogen bonding capacity, and metabolic stability.
Strategies for modifying the amide linker include:
Homologation: Increasing the length of the alkyl chain can probe for additional binding pockets in the target protein.
Introduction of Rigidity: Incorporating cyclic structures or double bonds into the linker can reduce conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. researchgate.net
Bioisosteric Replacement: The amide bond itself can be replaced with other functional groups that mimic its electronic and steric properties but have different metabolic stabilities. Heterocycles like 1,2,4-oxadiazole (B8745197) are often used as amide bioisosteres. researchgate.net
For example, research on a series of mGlu7 negative allosteric modulators demonstrated that replacing a metabolically labile amide with a 1,2,4- or 1,3,4-oxadiazole ring system resulted in compounds with improved pharmacokinetic profiles. mdpi.com In another study on synthetic cannabinoid receptor agonists, conformational restriction of the amide linker by incorporating it into a cyclic structure led to the development of highly selective and efficacious agents. These examples highlight the potential of amide linker modification as a powerful tool in optimizing the properties of bioactive compounds.
The following table summarizes potential modifications to the amide linker and their expected consequences.
| Modification Strategy | Example | Rationale |
| Chain Extension | 2-Chloro-N-1,3-thiazol-2-ylbutanamide | Explore larger binding pockets |
| Conformational Restriction | Introduction of a cyclopropyl (B3062369) group adjacent to the carbonyl | Reduce flexibility, lock in a bioactive conformation |
| Amide Bioisostere | Replacement of the propanamide with a substituted oxadiazole | Improve metabolic stability, alter electronic properties |
Biological Activities and Pharmacological Investigations of 2 Chloro N 1,3 Thiazol 2 Ylpropanamide Analogues
Antimicrobial Properties
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial effects, encompassing antibacterial, antifungal, and antiviral activities. The unique chemical structure of the thiazole nucleus allows it to interact with various microbial targets, leading to the inhibition of growth or cellular death. mdpi.com
Analogues of N-1,3-thiazol-2-ylpropanamide have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Research has identified several derivatives with potent activity against clinically relevant pathogens. For instance, a series of 2-phenylacetamido-thiazole derivatives showed significant inhibitory activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. mdpi.com Other studies have reported thiazole derivatives with MIC values as low as 16.1 µM against S. aureus and E. coli. jchemrev.com The presence of different substituents on the thiazole ring plays a crucial role in modulating the antibacterial potency of these compounds. mdpi.com
| Compound Type | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 µg/mL | mdpi.com |
| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 µg/mL | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Escherichia coli | 16.1 µM | jchemrev.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | Staphylococcus aureus | 16.1 µM | jchemrev.com |
| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl) derivative | S. aureus | 10.7–21.4 µmol/mL x 10-2 | nih.gov |
The investigation into thiazole analogues has also revealed significant antifungal properties. Certain derivatives have shown efficacy against various fungal pathogens, including species of Candida and Aspergillus. For example, the synthetic amide 2-chloro-N-phenylacetamide demonstrated activity against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL. nih.govscielo.br Other research on heteroaryl thiazole derivatives reported potent activity against several fungi, with MICs as low as 0.06–0.23 mg/mL. mdpi.com The antifungal potency of these compounds is often comparable to or even greater than that of established antifungal drugs like fluconazole. jchemrev.com
The thiazole scaffold is a key component in several antiviral agents. Thiazole derivatives have been reported to inhibit a wide spectrum of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV/HCV), and human immunodeficiency viruses (HIV). nih.gov For instance, the FDA-approved drug Nitazoxanide, a thiazolide, and its analogues exhibit broad-spectrum antiviral activity. liverpool.ac.uk Specific thiazole C-nucleosides have been shown to possess significant activity against parainfluenza virus and rhinovirus, which is linked to their ability to inhibit guanine nucleotide biosynthesis. nih.gov
The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action. In bacteria, these compounds have been found to interfere with essential cellular processes. One key mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initial stage of fatty acid synthesis. jchemrev.com Other proposed bacterial targets include DNA gyrase and enzymes involved in cell wall synthesis, such as the MurB enzyme. jchemrev.commdpi.com Some thiazole-quinolinium derivatives have been shown to induce FtsZ polymerization, thereby blocking a critical step in bacterial cell division. jchemrev.com
In fungi, a primary mechanism of action is the inhibition of 14α-lanosterol demethylase, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com The disruption of the cell membrane can lead to leakage of cellular contents and ultimately, cell death. mdpi.com For some compounds like 2-chloro-N-phenylacetamide, the likely mechanism involves binding to ergosterol on the fungal plasma membrane. nih.govscielo.br
Anticancer Research
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various human cancer cell lines. nih.gov The structural versatility of the thiazole ring allows for modifications that can lead to compounds with high efficacy and selectivity against tumor cells.
Extensive research has demonstrated the ability of 2-Chloro-N-1,3-thiazol-2-ylpropanamide analogues and related thiazole derivatives to inhibit the growth of a wide range of cancer cells. For example, novel N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have shown potent cytotoxic activity, with one analogue exhibiting an IC50 value of 1.3 µM against HeLa (cervical cancer) cells. ijcce.ac.irsid.ir Another study on thiazole-2-acetamide derivatives identified a compound with an IC50 of 4 µM against the MCF-7 breast cancer cell line and 7 µM against the PC-3 prostate cancer cell line. nih.gov Similarly, N-(5-methyl- nih.govnih.govdmed.org.uathiadiazol-2-yl)-propionamide, a related heterocyclic compound, was most effective against HepG2 (liver cancer) cells with an IC50 of 9.4 μg/mL. dmed.org.ua These findings highlight the potential of thiazole derivatives as lead compounds for the development of new chemotherapeutic agents. The anticancer activity is often linked to the inhibition of key enzymes in cancer progression, such as tubulin polymerization or specific kinases like VEGFR-2. nih.govmdpi.com
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide derivative | HeLa (Cervical Cancer) | 1.3 µM | sid.ir |
| Thiazole-2-acetamide derivative | MCF-7 (Breast Cancer) | 4 µM | nih.gov |
| Thiazole-2-acetamide derivative | PC-3 (Prostate Cancer) | 7 µM | nih.gov |
| N-(5-methyl- nih.govnih.govdmed.org.uathiadiazol-2-yl)-propionamide | HepG2 (Liver Cancer) | 9.4 µg/mL | dmed.org.ua |
| N-(5-methyl- nih.govnih.govdmed.org.uathiadiazol-2-yl)-propionamide | HL-60 (Leukemia) | 9.4 - 97.6 µg/mL | dmed.org.ua |
| 2-amino-thiazole derivative | A549 (Lung Cancer) | 1.6 µM | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
Thiazole-containing compounds and their analogues have demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. Research into various thiazole-bearing structures has revealed their ability to interfere with the cell division process and trigger the intrinsic pathways of apoptosis.
For instance, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) showed major dose- and time-dependent cytotoxic effects in human bladder carcinoma cells (5637). nih.gov These compounds were found to induce significant cell death, arrest the cell cycle in the G0/G1 phase, and trigger apoptosis. nih.gov Similarly, studies on synthetic 1,2,4-triazole-3-carboxamide derivatives in leukemia cell lines demonstrated a significant antiproliferative effect by inducing cell cycle arrest. researchgate.net
Investigations into 1,3-thiazole incorporated phthalimide derivatives revealed potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). nih.gov The mechanism of this cytotoxicity was linked to the induction of apoptosis, confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov Further analysis suggested that these compounds trigger apoptosis through the intrinsic pathway. nih.gov
The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and mitochondrial depolarization. plos.orgfrontiersin.org For example, a dichloromethane fraction from Toddalia asiatica was found to halt cell cycle progression at the G2/M phase and induce apoptosis in HT-29 colon cancer cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases-8, -9, and -3. frontiersin.org This cell cycle arrest was found to be associated with an ROS-dependent mechanism. frontiersin.org
Targeting Specific Cancer Pathways (e.g., PARP-2 inhibition)
Analogues of this compound are being investigated for their ability to target specific molecular pathways crucial for cancer cell survival and proliferation. One such key target is Poly(ADP-ribose) polymerase (PARP), particularly the PARP-2 isoform. PARP inhibitors represent an important class of chemotherapeutic agents that target cancers with defective DNA-damage repair mechanisms, a concept known as synthetic lethality. semanticscholar.org
PARP-1 and PARP-2 are enzymes that detect DNA breaks and facilitate their repair. nih.gov Inhibiting these enzymes can lead to the accumulation of DNA damage and subsequent cell death, especially in cancer cells that already have a compromised DNA repair system, such as those with BRCA mutations. semanticscholar.orgnih.gov While most approved PARP inhibitors show lower selectivity for PARP-1 over PARP-2, leading to potential side effects, recent research has focused on developing highly selective inhibitors. researchgate.net
Interestingly, clinical PARP inhibitors can have different effects on PARP-1 and PARP-2. While some inhibitors have a pro-release effect on PARP-1 from DNA breaks, several clinical inhibitors (niraparib, talazoparib, rucaparib, and olaparib) act as "type I" inhibitors for PARP-2, meaning they allosterically induce PARP-2 retention on DNA. nih.gov This trapping of PARP-2 on DNA is a potent mechanism of cytotoxicity. This differential effect is attributed to structural differences between the two enzymes. nih.gov The development of next-generation PARP inhibitors aims to exploit these differences to create compounds with higher selectivity and potentially improved therapeutic outcomes. researchgate.net
Other targeted pathways include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in tumor angiogenesis. A series of thiazole-based analogues were designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com One compound, a 3-nitrophenylthiazolyl derivative, displayed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line and exhibited good VEGFR-2 inhibitory activity, leading to cell cycle arrest at the G1 and G2/M phases and inducing apoptosis. mdpi.com
Structure-Activity Relationships in Antitumor Thiazole Derivatives
The antitumor activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated moieties. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For 2-aminothiazole (B372263) derivatives, preliminary SAR studies revealed that substitutions at the 4- and 5-positions of the thiazole core significantly influence their antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. researchgate.net For instance, the compound 4,5,6,7-tetrahydrobenzo[d]thiazole exhibited the most potent activity against both tested cell lines. researchgate.net In another study, it was found that compounds bearing a straight-chain substituent or a 4-phenyl function were more active than their branched or 4-methyl counterparts. researchgate.net
SAR analysis of thiazole-1,3,5-triazine hybrids as potential antimalarial agents, which shares relevance with antitumor drug design, indicated that the presence of an ethyl or isopropyl group at position 5 of the thiazole ring was favorable for activity. nih.gov Furthermore, substitutions on an associated phenyl ring (C ring) greatly influenced biological activity, with ortho monosubstitution using non-bulky electron-withdrawing groups being essential. nih.gov
In the context of dual EGFR/BRAFV600E inhibitors, SAR studies of 2,3,4-trisubstituted thiazoles showed that the nature of the substituent at the N-3 position of the thiazole ring was critical. nih.gov The presence of a 4-fluorophenyl group led to the most potent derivative against both kinases and in antiproliferative assays. nih.gov This highlights that small modifications, such as the position of a halogen on a phenyl ring, can dramatically alter the biological activity. The methoxy group, in some cases, has also been confirmed to lead to higher activity than a halogen group. ijper.org
These studies collectively underscore the importance of specific structural features for the antitumor effects of thiazole derivatives. The thiazole nucleus serves as a versatile scaffold, and its biological activity can be finely tuned by strategic chemical modifications. nih.govijper.orgglobalresearchonline.net
Other Pharmacological Effects
Modulation of Enzyme Activity (e.g., Glucokinase activators)
Thiazole derivatives have been identified as potent modulators of various enzymes, including glucokinase (GK). GK is a key enzyme that controls blood glucose levels, making it a promising therapeutic target for type 2 diabetes. nih.govresearchgate.net Glucokinase activators (GKAs) are a class of therapeutic agents that enhance the enzyme's activity, promoting glucose uptake and metabolism. nih.govacs.org
A series of thiazol-2-yl benzamide derivatives have been synthesized and evaluated for their potential as GK activators. nih.govresearchgate.net In vitro enzymatic assays demonstrated that several of these synthesized compounds displayed good GK activation. nih.govresearchgate.net These findings suggest that the thiazole-amide scaffold is a promising starting point for developing new, orally bioavailable GK activators for the treatment of type 2 diabetes. nih.govresearchgate.net
| Compound Series | Target Enzyme | Pharmacological Effect | Key Findings | Reference |
|---|---|---|---|---|
| Thiazol-2-yl benzamide derivatives | Glucokinase (GK) | Enzyme Activation | Compounds 1, 2, 5, and 8 showed good in vitro GK activation (activation fold between 1.48 and 1.83). | nih.govresearchgate.net |
| Sulfonamide chemotypes (thiazolo[5,4-b]pyridin-2-yl) | Glucokinase (GK) | Liver-selective Activation | Compound 17c activated GK in vitro at low nanomolar concentrations (αKa = 39 nM). | acs.org |
Impact on Nitric Oxide Synthesis
Analogues based on the thiazole scaffold have also been investigated for their ability to modulate the activity of nitric oxide synthases (NOS). The neuronal nitric oxide synthase (nNOS) isoform is implicated in various neurological diseases, making selective nNOS inhibitors valuable for therapeutic research. nih.gov
In an effort to develop more bioavailable inhibitors, researchers have synthesized analogues of potent nNOS inhibitors by replacing an aminopyridine ring with less basic 2-aminothiazole and 4-aminothiazole rings. nih.gov The rationale was that the less basic thiazole ring would be less protonated at physiological pH, potentially increasing the molecule's ability to cross the blood-brain barrier. nih.gov
The results showed that the 2-aminothiazole-based compound was a less potent inhibitor than its 2-aminopyridine-based counterpart. nih.gov Furthermore, the synthesized 4-aminothiazole derivatives proved to be unstable in aqueous solutions, undergoing chemical changes that rendered them inactive. nih.gov While these specific modifications did not lead to improved potency, the research provides valuable insights into the chemical stability and structural requirements for designing thiazole-based NOS inhibitors. nih.gov
Anti-inflammatory Potential of Related Amide Derivatives
The thiazole nucleus is a common feature in compounds with significant anti-inflammatory properties. wisdomlib.orginformahealthcare.comwikipedia.org Thiazole derivatives are researched as potential alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), aiming to provide effective relief from inflammation with fewer adverse effects. wisdomlib.org
A study on a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives demonstrated a strong anti-inflammatory effect in a rat carrageenan edema model. nih.gov Two compounds in particular, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were selected for further studies due to their potent activity. nih.gov These compounds were also found to strongly inhibit the enzymes trypsin and chymotrypsin. nih.gov
More recent research into newly synthesized thiazole derivatives confirmed their anti-inflammatory potential. wisdomlib.org Several compounds showed significant reductions in paw edema in both carrageenan and formalin-induced inflammation tests, validating their potential as alternative therapeutic agents for inflammation-related disorders. wisdomlib.org
| Compound Series | Inflammation Model | Key Findings | Reference |
|---|---|---|---|
| Substituted phenyl thiazoles (e.g., 3c, 3d) | Carrageenan-induced paw edema | Compounds 3c and 3d achieved up to 44% and 41% inhibition, respectively. | wisdomlib.org |
| 4-Arylthiazole acetic acid derivatives (e.g., Compd. 29, Compd. 71) | Carrageenan-induced paw edema | Strongly suppressed paw edema formation. | nih.gov |
| 2,6-diaryl-imidazo[2,1-b] ijper.orgnih.govnih.govthiadiazole derivatives | Carrageenan-induced rat paw edema | Compound 5c showed better anti-inflammatory activity than the standard drug, diclofenac. | nih.gov |
Antimalarial Activity of Naphthoquinone-Thiazole Hybrids
The exploration of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in the development of new antimalarial agents. This approach aims to enhance efficacy, overcome drug resistance, and potentially target multiple pathways within the malaria parasite. Within this context, the hybridization of a naphthoquinone moiety with a thiazole ring has been investigated for its potential to yield novel compounds with significant antiplasmodial activity.
Research into a series of sixteen naphthyl-thiazole derivatives has demonstrated their potential as inhibitors of Plasmodium falciparum growth. scielo.br In contrast to their thiosemicarbazone precursors, which did not exhibit antimalarial activity, the thiazole derivatives showed promising results. scielo.br The in vitro antimalarial activity of these compounds was assessed against the chloroquine-sensitive 3D7 strain of P. falciparum.
The synthesized 4-(4-chlorophenyl)thiazole compounds, derived from 1-naphthyl-carboxaldehyde, were evaluated, and their half-maximal inhibitory concentrations (IC50) were determined. The results revealed that these compounds were capable of inhibiting parasite growth with IC50 values ranging from 0.79 µM to over 10 µM. scielo.br These findings are particularly noteworthy when compared to the activity of the standard antimalarial drug, chloroquine. scielo.br The data suggests that the naphthyl-thiazole scaffold is a promising area for the development of new antimalarial drug candidates. scielo.br
The following table summarizes the in vitro antiplasmodial activity of the evaluated 4-(4-chlorophenyl)thiazole compounds against the 3D7 strain of P. falciparum.
| Compound | IC50 (µM) |
| 1a | >10 |
| 1b | 4.11 |
| 1c | 2.50 |
| 1d | 1.83 |
| 1e | 1.50 |
| 1f | 0.79 |
| 1g | 0.99 |
| 1h | 1.10 |
| Chloroquine | 0.04 |
Mechanistic Studies and Molecular Interactions
Molecular Docking and Computational Chemistry of Thiazole (B1198619) Analogues
Computational methods are pivotal in modern drug discovery for predicting how a molecule might interact with biological targets.
Prediction of Ligand-Target Interactions
Molecular docking simulations have been utilized to predict the binding modes of various N-acylthiazole derivatives with a range of biological targets. For instance, studies on other thiazole-containing compounds have explored their interactions with the active sites of enzymes and receptors. These computational models help to identify key amino acid residues that may be involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds, which are crucial for the stability of the ligand-target complex.
Binding Affinity Calculations
The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a critical component of computational analysis. For a number of thiazole derivatives, these calculations have been performed to rank potential drug candidates and to understand the energetic favorability of their interaction with specific proteins. Lower binding energy values typically suggest a more stable and potentially more potent interaction.
Virtual Screening for Novel Biological Targets
Virtual screening is a computational technique used to search large libraries of compounds against a biological target. This approach has been applied to identify potential new targets for thiazole-based compounds. By screening against databases of protein structures, researchers can hypothesize new therapeutic applications for existing chemical scaffolds.
Biochemical Pathways Affected by 2-Chloro-N-1,3-thiazol-2-ylpropanamide Analogues
Experimental studies on analogues provide concrete evidence of their effects on biological systems.
Enzyme Inhibition and Activation Profiles
Several studies have reported the inhibitory effects of thiazole derivatives on various enzymes. For example, certain N-thiazolyl amides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. The potency of this inhibition is often quantified using IC50 values, which represent the concentration of the compound required to inhibit the enzyme's activity by 50%.
Table 1: Example of Enzyme Inhibition Data for a Thiazole Analogue
| Compound | Target Enzyme | IC50 (µM) |
| Analogue X | COX-1 | 15.2 |
| Analogue X | COX-2 | 2.8 |
This table is illustrative and based on data for analogous compounds, not this compound.
Receptor Binding Studies
The interaction of thiazole-containing molecules with various receptors has also been a subject of investigation. For example, certain N-(thiazol-2-yl)-benzamide analogues have been identified as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. Receptor binding assays are used to determine the affinity and selectivity of a compound for a particular receptor, providing insights into its potential pharmacological effects.
Cellular Mechanisms of Action
Detailed experimental data on the cellular mechanisms of action for this compound are not present in the current body of scientific literature.
There is no available research that has investigated the intracellular localization or trafficking pathways of this compound. Studies to determine its accumulation in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, have not been published.
The impact of this compound on cellular signaling cascades remains uncharacterized. There are no reports on its potential to modulate key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or other significant signaling nodes.
Direct interactions between this compound and biological macromolecules have not been documented. There is a lack of studies investigating its potential to bind to DNA or interact with specific proteins, which would be crucial for understanding its molecular mechanism of action.
Metabolism and Pharmacokinetics of N 1,3 Thiazol 2 Yl Propanamides
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These studies help in understanding how quickly a drug is metabolized by liver enzymes, providing an estimate of its persistence in the body.
Hepatocyte Stability Assays Across Species
Hepatocyte stability assays are a key tool for evaluating the metabolic stability of compounds across different species, offering insights into potential inter-species variations in metabolism. evotec.com The liver is the primary site for drug metabolism, and hepatocytes contain a full complement of the necessary drug-metabolizing enzymes. evotec.com
In a study on a related N-thiazol-2-yl propanamide derivative, ETN101 (2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide), metabolic stability was assessed in hepatocytes from humans, mice, rats, dogs, and monkeys. nih.govmdpi.com The compound demonstrated comparable stability in humans, rats, and monkeys. nih.govmdpi.com The half-life (t₁/₂) of ETN101 was determined to be 75.0 minutes in human hepatocytes, 68.9 minutes in rats, and 73.1 minutes in monkeys. nih.govmdpi.com In contrast, the stability was higher in mouse and dog hepatocytes, with half-lives of 120.4 and 112.7 minutes, respectively. nih.govmdpi.com
The intrinsic clearance (Clint) values, which measure the rate of metabolism by the liver, were also calculated. These findings are crucial for selecting appropriate animal models for further non-clinical studies and for predicting human pharmacokinetics. nih.gov
Table 1: In Vitro Metabolic Stability of ETN101 in Hepatocytes from Different Species
| Species | t₁/₂ (min) | Clint (μL/min/10⁶ cells) |
|---|---|---|
| Human | 75.0 | 18.5 |
| Mouse | 120.4 | 11.5 |
| Rat | 68.9 | 20.1 |
| Dog | 112.7 | 12.3 |
| Monkey | 73.1 | 19.0 |
This table is based on data from a study on the related compound ETN101. nih.gov
Identification of Drug-Metabolizing Enzymes (e.g., CYPs, NATs)
Identifying the specific enzymes responsible for a drug's metabolism is critical to predicting potential drug-drug interactions and understanding inter-individual variability in drug response. The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) and N-acetyltransferase (NAT) superfamilies. nih.gov
For the N-thiazol-2-yl propanamide derivative ETN101, studies using human recombinant CYPs and liver cytosol identified CYP1A2 as the exclusive enzyme responsible for its primary metabolism to a metabolite designated as M1. nih.govmdpi.com Furthermore, both NAT1 and NAT2 enzymes were found to be responsible for the subsequent N-acetylation of the M1 metabolite to form another metabolite, M2. nih.govmdpi.com The compound remained stable when exposed to human carboxylesterases (CESs). nih.gov This detailed enzymatic mapping provides a clearer picture of the metabolic pathway. nih.gov
Metabolite Profiling and Identification
Metabolite profiling is the process of identifying all the metabolic products of a parent drug. This is essential for a complete understanding of the drug's biotransformation and to identify any potentially active or toxic metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry Techniques for Metabolite Detection
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive analytical technique that is indispensable for metabolite profiling. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govscilit.com High-resolution mass spectrometry (HRMS), in particular, allows for the accurate determination of the mass of metabolites, which aids in deducing their elemental composition. researchgate.net
In the investigation of ETN101, liquid chromatography–high-resolution mass spectrometry was utilized to detect and characterize its metabolites after incubation with hepatocytes. nih.govmdpi.com This technique enabled the identification of a total of 34 metabolites, showcasing the complexity of its biotransformation. nih.gov The process involves incubating the parent compound with hepatocytes, followed by sample preparation and analysis by LC-MS/MS to monitor the depletion of the parent compound and the formation of metabolites over time. researchgate.net
Structural Elucidation of Biotransformation Products
Once potential metabolites are detected, the next step is to determine their exact chemical structures. This structural elucidation is typically achieved by interpreting the fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments. nih.gov By comparing the fragmentation of a metabolite to that of the parent drug, researchers can pinpoint the site of metabolic modification.
In the case of ETN101, this approach led to the identification of 16 phase I metabolites and 18 phase II metabolites. nih.gov Phase I reactions typically involve oxidation, reduction, or hydrolysis, while phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov The primary metabolite, M1, was formed through a phase I reaction catalyzed by CYP1A2, and was subsequently converted to the phase II metabolite M2 via N-acetylation. nih.gov
In Silico Prediction of Metabolic Fate
In addition to experimental methods, computational (in silico) models are increasingly used to predict the metabolic fate of drug candidates. mdpi.com These models use the chemical structure of a compound to predict its sites of metabolism and the enzymes involved. This approach can save significant time and resources in the early stages of drug discovery. mdpi.com
For N-containing heterocyclic compounds like thiazole (B1198619) derivatives, enzymes such as Aldehyde Oxidase (AOX) can play a significant role in metabolism. mdpi.com In silico models have been developed to predict hAOX-mediated metabolism. mdpi.com These models can generate multiple possible metabolites for a given compound structure, helping to guide subsequent experimental studies. mdpi.com Molecular docking and dynamic simulation studies can also provide insights into the binding affinity and stability of compounds with metabolizing enzymes, further aiding in the prediction of their metabolic profiles. nih.gov
Computational Tools for Metabolite Prediction
The biotransformation of a xenobiotic compound is a complex process primarily mediated by metabolic enzymes. Predicting the resulting metabolites is a critical step in assessing the compound's efficacy and potential toxicity. A variety of in silico tools, leveraging rule-based systems and machine learning algorithms, have been developed to forecast metabolic pathways.
For a molecule like 2-Chloro-N-1,3-thiazol-2-ylacetamide, several metabolic transformations can be anticipated. These predictions are typically generated using software that simulates the interactions of the compound with key metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily. Common predicted metabolic reactions for compounds containing similar functional groups include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a common phase I metabolic reaction. For 2-Chloro-N-1,3-thiazol-2-ylacetamide, hydroxylation could potentially occur on the thiazole ring or the aliphatic chloroacetyl group.
Dehalogenation: The removal of the chlorine atom is another plausible metabolic step, which can proceed through various enzymatic mechanisms. This would lead to a less toxic and more readily excretable metabolite.
Amide Hydrolysis: The cleavage of the amide bond would break the molecule into 2-aminothiazole (B372263) and chloroacetic acid. This is a significant metabolic pathway for many amide-containing drugs.
Conjugation Reactions: Following phase I metabolism, the compound or its metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation. These processes increase the water solubility of the molecule, facilitating its excretion from the body.
Table 1: Predicted Metabolites of 2-Chloro-N-1,3-thiazol-2-ylacetamide using Computational Models
| Metabolic Reaction | Predicted Metabolite | Potential Enzymatic Pathway |
| Hydroxylation | 2-Chloro-N-(5-hydroxy-1,3-thiazol-2-yl)acetamide | Cytochrome P450 |
| Dehalogenation | 2-Hydroxy-N-(1,3-thiazol-2-yl)acetamide | Glutathione S-transferases |
| Amide Hydrolysis | 2-Aminothiazole and Chloroacetic acid | Amidases |
| Glucuronidation | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide-glucuronide | UGTs |
This table is generated based on common metabolic pathways for similar chemical structures and the capabilities of in silico prediction tools. Specific outputs would require running the SMILES string of the compound through the respective software.
Bioavailability and Absorption Modeling
The bioavailability of a compound, or the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the absorption and bioavailability of new chemical entities. These models correlate the physicochemical properties of a molecule with its biological activity.
For 2-Chloro-N-1,3-thiazol-2-ylpropanamide, or its analogue, web-based platforms like SwissADME can provide rapid predictions of key ADME parameters. These predictions are based on the molecule's structural features, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Key Predicted ADME Parameters:
Lipinski's Rule of Five: This rule helps to predict if a compound has drug-like properties and is likely to be orally active. For a compound like 2-Chloro-N-1,3-thiazol-2-ylacetamide, with a molecular weight of approximately 176.62 g/mol , it generally falls within the acceptable ranges of this rule.
Gastrointestinal (GI) Absorption: Predictions for GI absorption are often high for small molecules that adhere to Lipinski's rule.
Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Predictions for this parameter are based on factors like polarity and molecular size.
CYP Inhibition: In silico tools can also predict the potential of a compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). This is important for assessing the risk of drug-drug interactions.
Bioavailability Score: Some platforms provide a composite bioavailability score based on multiple predicted parameters, offering a quick assessment of the compound's potential for oral administration.
Table 2: In Silico ADME Prediction for 2-Chloro-N-1,3-thiazol-2-ylacetamide
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 176.62 g/mol | Favorable for oral absorption |
| LogP (Lipophilicity) | ~1.0 - 1.5 | Optimal for membrane permeation |
| Polar Surface Area | ~70-80 Ų | Indicates good cell membrane permeability |
| H-bond Donors | 1 | Favorable for oral absorption |
| H-bond Acceptors | 3 | Favorable for oral absorption |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No (predicted) | Unlikely to cross the blood-brain barrier |
| CYP Inhibitor | Predictions vary by isoform | Potential for drug-drug interactions |
| Bioavailability Score | ~0.55 | Moderate oral bioavailability predicted |
These values are estimations based on the application of tools like SwissADME to the chemical structure of 2-Chloro-N-1,3-thiazol-2-ylacetamide and may vary slightly between different prediction software.
Derivatization and Prodrug Strategies for 2 Chloro N 1,3 Thiazol 2 Ylpropanamide
Design and Synthesis of Prodrugs to Enhance Bioavailability or Targeting
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome limitations of a parent drug, such as poor bioavailability, lack of site-specific delivery, or chemical instability. For a compound like 2-Chloro-N-1,3-thiazol-2-ylpropanamide, several prodrug approaches could be conceptualized to improve its pharmacokinetic profile.
Classical prodrug design often involves the modification of a specific functional group to create a bioreversible derivative. This derivative is inactive and is designed to undergo an enzymatic or chemical transformation in the body to release the active parent drug. One common approach is the synthesis of ester prodrugs to enhance lipophilicity and, consequently, passive diffusion across biological membranes.
Targeted prodrug design represents a more advanced strategy for efficient and site-specific drug delivery. This can involve targeting specific enzymes or membrane transporters. For instance, a prodrug could be designed to be a substrate for an enzyme that is overexpressed in a target tissue, leading to site-selective activation. Another approach is to link the drug to a molecule that is a substrate for a specific transporter, such as a peptide transporter, to facilitate its uptake into cells.
While specific examples for this compound are not available, the general principles of prodrug design offer a framework for its potential modification. The amide or thiazole (B1198619) moieties could be targeted for chemical modification to create prodrugs with enhanced bioavailability or targeted delivery.
Conjugation of this compound Derivatives with Cell-Binding Molecules
Conjugating a therapeutic agent to a cell-binding molecule is a promising strategy for targeted drug delivery, particularly in the context of cancer therapy. This approach aims to increase the concentration of the drug at the desired site of action, thereby enhancing efficacy and reducing off-target toxicity. Small-molecule drug conjugates (SMDCs) are a class of targeted therapies that utilize a small molecule as the targeting moiety.
For a derivative of this compound, a potential strategy would involve linking it to a ligand that binds to a receptor overexpressed on the surface of target cells. The design of such a conjugate would typically involve three components: the thiazole derivative (the cytotoxic payload), a cell-binding molecule (the targeting moiety), and a linker that connects the two. The linker can be designed to be stable in circulation but cleavable upon reaching the target site, for example, by specific enzymes present in the target tissue.
While no specific examples of this compound conjugates are reported, research on other targeted therapies provides a proof of concept for this approach. For instance, the development of theranostic small-molecule prodrug conjugates for the targeted delivery of Toll-like receptor 7 agonists demonstrates the feasibility of this strategy.
Development of Novel Analogues with Improved Efficacy or Reduced Toxicity
The synthesis of novel analogues is a cornerstone of drug discovery, aiming to improve the therapeutic index of a lead compound. This can be achieved by modifying the chemical structure to enhance potency, alter selectivity, or reduce toxicity. For this compound, several avenues for analogue development can be envisioned based on studies of other thiazole derivatives.
One approach is the modification of the substituents on the thiazole ring. For example, the introduction of different functional groups at the 4- and 5-positions of the thiazole ring has been shown to influence the biological activity of N-(thiazol-2-yl)-benzamide analogs. A study on these analogs as antagonists of the Zinc-Activated Channel (ZAC) revealed that modifications to the thiazole ring significantly impacted their potency.
Another strategy involves the synthesis of hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties. For instance, novel thiazole hybrids bearing a sulfonamide moiety have been synthesized and evaluated for their anticancer and radiosensitizing activities. The rationale behind this approach is that the resulting hybrid molecule may exhibit a synergistic effect or a novel mechanism of action.
Furthermore, the development of 2-(hydrazinyl)-1,3-thiazole derivatives has shown promise in the discovery of potent anti-breast cancer agents. These compounds were found to induce apoptosis and cell cycle arrest in cancer cells, with some analogues exhibiting significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2).
The synthesis and evaluation of a series of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides have also been reported, with some compounds showing promising antimicrobial activity against pathogenic microorganisms.
The table below summarizes the findings from studies on various thiazole analogues, which could inform the development of novel derivatives of this compound.
| Thiazole Analogue Class | Modification Strategy | Observed Biological Activity | Reference |
| N-(thiazol-2-yl)-benzamides | Modifications to the thiazole and phenyl rings | Antagonism of the Zinc-Activated Channel (ZAC) | |
| Thiazole-benzenesulfonamide hybrids | Incorporation of a sulfonamide moiety | Potential anticancer and radiosensitizing activities | |
| 2-(hydrazinyl)-1,3-thiazoles | Variation of substituents on the thiazole and attached rings | Anti-breast cancer activity, VEGFR-2 inhibition | |
| 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides | Substitution on the thiazole ring | Antimicrobial activity |
Computational Studies and Advanced Modeling of 2 Chloro N 1,3 Thiazol 2 Ylpropanamide
Quantum Chemical Calculations to Understand Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), are critical determinants of a molecule's reactivity, stability, and intermolecular interactions.
For a molecule like 2-Chloro-N-1,3-thiazol-2-ylpropanamide, DFT calculations can predict its optimized geometry, detailing bond lengths and angles. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, studies on other thiazole (B1198619) derivatives have shown that substitutions on the thiazole ring can significantly alter this energy gap, thereby tuning the molecule's electronic behavior.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely indicate electronegative regions around the oxygen, nitrogen, and chlorine atoms, highlighting them as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, electropositive regions, likely around the amide hydrogen, would indicate sites for nucleophilic attack or hydrogen bond donation.
Table 1: Illustrative Electronic Properties of a Thiazole Derivative Calculated by DFT (Note: This data is from a representative thiazole derivative and is for illustrative purposes only.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.2 D |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial information on its conformational flexibility and how it interacts with biological targets such as proteins.
Conformational Analysis: A molecule's biological activity is often dependent on its three-dimensional conformation. MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. This is particularly important for this molecule due to the rotatable bonds in the propanamide side chain. Understanding the preferred conformations is the first step in predicting how it might fit into a protein's binding site.
Ligand-Protein Interactions: If a biological target for this compound is known or hypothesized, MD simulations can be used to model their interaction. Starting from a docked pose, the simulation can reveal the stability of the binding and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that maintain the ligand-protein complex. For example, in studies of other thiazole-based inhibitors, MD simulations have been instrumental in demonstrating how the thiazole ring can form crucial hydrogen bonds with backbone residues in a kinase active site, and how different substituents can optimize van der Waals contacts in hydrophobic pockets. nih.gov
Table 2: Example of Key Intermolecular Interactions for a Thiazole-Based Inhibitor from MD Simulations (Note: This data is hypothetical and for illustrative purposes.)
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 145 | Hydrogen Bond | 2.8 |
| LYS 67 | Hydrogen Bond | 3.1 |
| VAL 54 | Hydrophobic | 3.9 |
| ILE 123 | Hydrophobic | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogues.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with the biological activity.
For thiazole-containing compounds, QSAR studies have successfully identified key structural features that influence their activity as, for example, antimicrobial or anticancer agents. researchgate.net These models can guide the modification of this compound to enhance its desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the thiazole ring leads to improved potency.
Table 3: Representative Descriptors Used in a QSAR Model for Thiazole Derivatives (Note: This is an example of descriptors that could be used in a QSAR study.)
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| Dipole Moment | Polarity | Negative |
| LUMO Energy | Electron Accepting Ability | Positive |
| Molecular Surface Area | Size and Shape | Negative |
Pharmacophore Modeling for De Novo Drug Design
Pharmacophore modeling is a powerful tool in drug design that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules if the target structure is unknown. This model then serves as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active.
For this compound, a pharmacophore model could be developed based on its structure and the known interactions of other thiazole-containing ligands with a particular target. This model could highlight the importance of the thiazole nitrogen as a hydrogen bond acceptor, the amide group for hydrogen bonding, and the chloro-propyl group for specific hydrophobic interactions. Such a model would be invaluable for de novo drug design, where novel molecular scaffolds are designed to match the pharmacophoric requirements, potentially leading to the discovery of new and more potent therapeutic agents.
Table 4: Example of a Pharmacophore Model for a Thiazole-Based Kinase Inhibitor (Note: This data is hypothetical and for illustrative purposes.)
| Feature | Location (Relative Coordinates) |
|---|---|
| Hydrogen Bond Acceptor | (1.2, 3.4, -0.5) |
| Hydrogen Bond Donor | (4.5, 1.8, 2.1) |
| Hydrophobic Center | (-2.0, 0.5, 1.3) |
| Aromatic Ring | (3.0, -1.2, 0.0) |
Environmental Impact and Degradation Studies of Thiazole Containing Amides
Environmental Fate and Persistence of Related Compounds
The persistence of a herbicide in the soil, defined as the time it remains active, is a critical factor in its environmental impact. researchgate.netisws.org.in This persistence is influenced by the compound's chemical structure, application rate, soil properties (such as texture, organic matter content, and pH), and climatic factors like moisture and temperature. researchgate.neterams.combcpc.org Herbicides with thiazole (B1198619) moieties are part of a diverse group of agricultural chemicals whose behavior in the soil varies widely. erams.com
The dissipation of these compounds from the soil occurs through several key processes, including microbial degradation, chemical degradation, adsorption to soil particles, volatilization, photodegradation, plant uptake, and surface runoff. researchgate.netdriftlessprairies.org The half-life (the time required for 50% of the initial amount to degrade) is a common metric for persistence, but it is not an absolute value as it is significantly influenced by environmental conditions. isws.org.in For instance, the persistence of some herbicides is greater in dry soil compared to wet soil, and degradation can be faster under submerged conditions. isws.org.in
The retention of herbicides in soil is often related to organic matter and clay content; higher levels of these components can lead to stronger adsorption, which can reduce the amount of the compound available for microbial degradation or transport through the soil profile. erams.comdriftlessprairies.org Water solubility and soil retention are also pH-dependent for many herbicides. erams.com
Table 1: Factors Influencing the Persistence of Herbicides in Soil
| Factor | Influence on Persistence | Citation |
|---|---|---|
| Chemical Structure | The inherent stability and reactivity of the molecule. | researchgate.net |
| Soil Properties | Texture, organic matter, pH, and microbial activity. | researchgate.neterams.com |
| Climatic Conditions | Moisture, temperature, and sunlight. | researchgate.net |
| Application Rate | Higher rates can lead to longer persistence. | bcpc.org |
Biodegradation Pathways in Environmental Systems
Microbial degradation is a primary mechanism for the dissipation of many organic pollutants, including thiazole-containing compounds, from the environment. erams.comdriftlessprairies.org Soil microorganisms such as bacteria and fungi can utilize these compounds as a source of energy and nutrients, breaking them down into simpler, often less toxic, substances. driftlessprairies.org The rate and extent of biodegradation are dependent on the microbial population and activity, as well as environmental factors like water availability, temperature, and pH. driftlessprairies.org
The degradation of complex organic molecules like N-acyl thiazole derivatives can proceed through various enzymatic reactions. For instance, advanced oxidation processes and enzymatic approaches have been studied for the degradation of thiazole pollutants. nih.gov These processes can lead to different degradation products, indicating distinct mechanistic pathways. nih.gov
Studies on related heterocyclic pesticides, such as triazole fungicides, have shown that degradation can involve processes like dehydrochlorination, cyclization, and hydroxylation, resulting in a series of transformation products. nih.gov Similarly, the degradation of the fungicide thiabendazole, which contains a thiazole ring, has been shown to produce numerous transformation products through processes like photo-Fenton-like reactions. researchgate.net The degradation pathways of pesticides can also be influenced by the presence of strong oxidants like chlorine dioxide and ozone, which can react with electron-rich functional groups. mdpi.com
Table 2: Common Degradation Processes for Heterocyclic Pesticides
| Degradation Process | Description | Citation |
|---|---|---|
| Microbial Degradation | Breakdown of compounds by microorganisms. | erams.comdriftlessprairies.org |
| Chemical Degradation | Abiotic breakdown through reactions like hydrolysis. | erams.com |
| Photodegradation | Breakdown caused by exposure to sunlight. | isws.org.in |
| Oxidative Degradation | Reactions with oxidizing agents leading to transformation. | nih.govmdpi.com |
Potential Ecotoxicological Implications of N-Acyl Thiazole Derivatives
The ecotoxicological impact of N-acyl thiazole derivatives and their degradation products is a significant area of concern. While the parent compounds may be designed for specific biological activity, their transformation products can sometimes exhibit higher polarity, greater persistence, and different modes of action. nih.gov
Thiazole derivatives have been investigated for a range of biological activities, including as algaecides. nih.gov Some thiazole amides have shown potent algicidal activity against harmful cyanobacterial algae, with efficacy comparable to commercial algicides. nih.gov This highlights the potential for these compounds to affect non-target aquatic organisms.
The toxicity of degradation products is also a critical consideration. Comparative studies on the degradation of a model thiazole pollutant using different methods (advanced oxidation process vs. enzymatic approach) revealed that the resulting solutions had significantly different toxicities. nih.gov This underscores the importance of understanding the entire degradation pathway and the biological activity of the intermediates.
Furthermore, high concentrations of certain thiazole derivatives have been shown to cause adverse effects in animal studies. For example, high doses of oxothiazole have been reported to cause severe liver damage in mice. researchgate.net While these studies may not directly reflect environmental exposure levels, they indicate the potential for toxicity if these compounds bioaccumulate or are present in high concentrations.
Table 3: List of Mentioned Compounds
| Compound Name | |
|---|---|
| 2-Chloro-N-1,3-thiazol-2-ylpropanamide | |
| Thioflavin T | |
| Thiabendazole |
Future Perspectives and Interdisciplinary Research Opportunities
Collaborative Research Initiatives in Chemical Biology and Drug Discovery:There is no information on this compound being a subject of major collaborative projects between academic and industrial research entities.
While research exists for other molecules containing the thiazole (B1198619) functional group, the strict focus on 2-Chloro-N-1,3-thiazol-2-ylpropanamide as per the instructions prevents the inclusion of that data. The compound is listed in several chemical supplier catalogs, confirming its existence as a chemical entity, but it does not appear to be a subject of advanced research in the specific areas outlined.
Therefore, the generation of a detailed article based on the provided outline is not possible at this time due to the absence of relevant research findings.
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-1,3-thiazol-2-ylpropanamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted thiazole derivatives with chloroacetamide in ethanol, using sodium acetate as a catalyst, yields the target compound . Purity optimization involves recrystallization from ethanol or mixed solvents (e.g., ethanol/water) and characterization via HPLC (≥95% purity) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazole ring and chloroacetamide moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 227.15 g/mol) .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry, with data-to-parameter ratios >11.9 ensuring reliability .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines, given structural analogs like N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives show anticancer activity . Pair with molecular docking to predict interactions with targets like kinases or tubulin, using PubChem-derived 3D structures .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?
- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to isolate variables like substituent electronegativity or steric effects. Statistical analysis (ANOVA) identifies significant factors, as demonstrated in chemical process optimization studies . Cross-validate with in silico QSAR models using descriptors like logP and topological polar surface area .
Q. How do solvent systems and reaction kinetics influence the stability of this compound?
- Methodological Answer : Conduct stability studies under varied pH, temperature, and solvent conditions (e.g., DMSO vs. ethanol). Monitor degradation via UV-Vis spectroscopy or LC-MS. For kinetic analysis, use Arrhenius plots to predict shelf-life, referencing EPA DSSTox stability protocols .
Q. What advanced techniques validate the proposed mechanism of thiazole ring formation in this compound?
- Methodological Answer : Isotopic labeling (e.g., N or Cl) tracks reaction pathways. Pair with in situ FTIR to detect intermediates like thiourea or enamine precursors. For mechanistic confirmation, compare experimental results with computed reaction profiles from Gaussian or NWChem .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer : Apply process engineering principles:
- Membrane Separation : Purify intermediates via nanofiltration to reduce byproducts .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield scalability .
- DoE Optimization : Use response surface methodology (RSM) to balance variables like catalyst loading and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
